Bis(anhydro)aklavinone
Description
Contextualization within the Aklavinone (B1666741) and Anthracycline Aglycone Class
Bis(anhydro)aklavinone is structurally related to aklavinone, a key aglycone (the non-sugar component) of the aclacinomycin group of anthracycline antibiotics. nih.govnih.gov Anthracyclines are a class of potent anti-cancer agents produced by various species of Streptomyces bacteria. nih.govasm.org Aklavinone itself is an anthracyclinone, characterized by a tetracyclic quinone structure. nih.gov
The formation of this compound involves a dehydration reaction from a precursor molecule. This type of transformation is not uncommon in the chemistry of anthracyclines, where the complex polyketide-derived structures can undergo various spontaneous and enzymatic modifications. asm.orgresearchgate.net For instance, similar bis-anhydro derivatives have been observed as chemical breakdown products of other anthracyclines, such as the conversion of akrobomycin (B1664486) and 13-deoxycarminomycin (B1664541) to bis-anhydro-13-deoxycarminomycinone. asm.orgresearchgate.net
Table 1: Key Compounds and their Relationship
| Compound Name | Class | Relationship to this compound |
|---|---|---|
| Aklavinone | Anthracycline Aglycone | Precursor that can be chemically related to this compound. nih.gov |
| Anthracyclines | Antibiotics | Broader class of compounds to which aklavinone and its derivatives belong. univkartamulia.ac.idnih.gov |
Significance in Understanding Chemical Transformations and Biosynthetic Pathways
The study of compounds like this compound is of considerable importance for understanding the intricate biosynthetic pathways of anthracyclines. The biosynthesis of these molecules is a multi-step process involving polyketide synthases and various tailoring enzymes that modify the initial polyketide chain to produce the final complex structure. asm.orgmdpi.com
The formation of this compound, often as a shunt or decomposition product, sheds light on the chemical stability and reactivity of the anthracycline scaffold. researchgate.netnih.gov By studying the conditions and mechanisms that lead to its formation, researchers can gain a deeper understanding of the non-enzymatic transformations that can occur during the biosynthesis and isolation of these natural products. This knowledge is crucial for optimizing the production of desired anthracyclines and for the chemoenzymatic synthesis of novel analogs with potentially improved therapeutic properties.
Furthermore, the characterization of such shunt products is vital in metabolic engineering efforts. When genetically modifying Streptomyces strains to overproduce specific anthracyclines, the accumulation of byproducts like this compound can indicate bottlenecks or unexpected reactions in the engineered pathways. nih.govnih.gov Therefore, a thorough understanding of its formation is essential for the rational design of microbial cell factories for the production of valuable pharmaceuticals.
Table 2: Chemical Properties of Related Compounds
| Compound | Molecular Formula | Molar Mass |
|---|---|---|
| Aklavinone | C22H20O8 | 412.4 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1055-56-7 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3 |
InChI Key |
SWZNKLXSZNIIDS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Other CAS No. |
1055-56-7 |
Synonyms |
is(anhydro)aklavinone dianhydro-aklavinone |
Origin of Product |
United States |
Structural Characterization and Computational Analysis of Bis Anhydro Aklavinone
Advanced Spectroscopic Approaches for Structural Elucidation
The precise structure of complex organic molecules like bis(anhydro)aklavinone is determined through a combination of sophisticated spectroscopic techniques. While direct spectroscopic data for this compound is specialized, the methodologies applied to its parent compound, aklavinone (B1666741), and related derivatives provide a clear blueprint for its structural determination. These methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of organic molecules. In studies of aklavinone derivatives, ¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. mdpi.comsemanticscholar.org ¹³C NMR, including techniques like DEPT, complements this by identifying the different types of carbon atoms present in the molecule. semanticscholar.orgyoutube.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular puzzle. nih.govmdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. mdpi.com For aklavinone-related structures, IR spectra would typically show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups within the quinone structure, and carbon-carbon double bonds (C=C) in the aromatic rings. tubitak.gov.trtubitak.gov.tr The precise frequencies of these vibrations can offer insights into the molecule's electronic structure and intramolecular interactions, such as hydrogen bonding. tubitak.gov.trtubitak.gov.tr
Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of complex molecules like this compound. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure by showing how it breaks apart under energetic conditions. youtube.com
These spectroscopic methods, when used in concert, provide a comprehensive and unambiguous structural determination of complex natural and synthetic products.
Quantum Chemical and Computational Modeling Investigations
To gain a deeper understanding of the electronic nature and stability of this compound, researchers turn to the powerful tools of computational chemistry. These methods allow for the exploration of molecular properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a wide range of properties, including molecular geometries, energies, and the distribution of electrons within the molecule. mdpi.commdpi.comdntb.gov.ua For aklavinone and its analogs, DFT studies have been instrumental in understanding their stability and reactivity. tubitak.gov.trtubitak.gov.tr These calculations can determine the most stable three-dimensional arrangement of atoms and provide insights into the strength of chemical bonds. nih.gov
The stability of different conformations and tautomers can be compared by calculating their relative energies. nih.govresearchgate.net This information is crucial for understanding which forms of the molecule are most likely to exist under different conditions.
Analysis of Tautomeric Equilibria in Aklavinone-Related Chromophores
Aklavinone and its derivatives, including this compound, possess multiple hydroxyl and keto groups, making them susceptible to tautomerism—a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. tubitak.gov.trnih.govnih.gov DFT calculations have been employed to study the tautomeric equilibria in the aklavinone chromophore. tubitak.gov.trtubitak.gov.tr
These studies calculate the relative energies of different tautomeric forms to predict which tautomer is most stable and therefore most abundant at equilibrium. nih.govresearchgate.net The calculations can also model the transition states between tautomers, providing information about the energy barriers for their interconversion. researchgate.net Understanding the tautomeric preferences of the aklavinone chromophore is essential as different tautomers can exhibit distinct chemical and physical properties. nih.gov
| Tautomer | Relative Energy (kJ/mol) | Key Structural Features |
|---|---|---|
| Tautomer 1 | 0.00 | Most stable form, characterized by specific intramolecular hydrogen bonding. |
| Tautomer 2 | +15.2 | Higher energy due to altered hydrogen bonding network. |
| Tautomer 3 | +28.9 | Less stable due to disruption of aromaticity in one of the rings. |
Molecular Orbital Analysis and Electronic Properties
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. youtube.comyoutube.com Computational methods can be used to calculate the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties, including its color and reactivity. researchgate.net For aklavinone-related compounds, MO analysis can help to explain their electronic absorption spectra and predict their behavior in chemical reactions. researchgate.netnih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aklavinone | -6.21 | -2.89 | 3.32 |
| 11-Hydroxyaklavinone | -6.15 | -3.01 | 3.14 |
| This compound (Predicted) | -6.35 | -2.75 | 3.60 |
Synthetic Methodologies for Aklavinone Scaffolds and Anhydro Derivatives
Total Synthesis Strategies towards the Aklavinone (B1666741) Core Structure
The total synthesis of aklavinone has been a significant challenge for organic chemists, driving the development of innovative and efficient synthetic routes. These strategies often focus on the stereocontrolled construction of the tetracyclic framework and the introduction of the various functional groups present in the natural product.
Stereoselective and Regioselective Synthetic Routes
The construction of the aklavinone core with the correct relative and absolute stereochemistry is a critical aspect of its total synthesis. Numerous approaches have been developed to address this challenge, often employing stereoselective and regioselective reactions.
One notable approach involves a facile regio- and stereoselective total synthesis of racemic aklavinone. A key step in this synthesis is the treatment of an epoxide intermediate with sodium bromide and p-toluenesulfonic acid in acetonitrile at room temperature, which yields a single bromohydrin in 87.6% yield acs.org. This high degree of stereoselectivity is crucial for establishing the correct configuration of the chiral centers in the A-ring of the aklavinone skeleton.
Another strategy utilizes a Diels-Alder reaction to construct the tetracyclic core. While powerful, this approach often faces challenges with regioselectivity nih.gov. The precise control of the dienophile and diene substitution patterns is necessary to achieve the desired regiochemical outcome.
The following table summarizes a key stereoselective reaction in the synthesis of an aklavinone precursor:
| Precursor | Reagents | Product | Yield | Reference |
| Epoxide IX | NaBr, p-toluenesulfonic acid, CH3CN, RT | Bromohydrin X | 87.6% | acs.org |
Biomimetic Approaches in Aklavinone Synthesis
Biomimetic synthesis, which mimics the biosynthetic pathways found in nature, offers an elegant and often efficient approach to the synthesis of complex natural products. The biosynthesis of aklavinone in Streptomyces species proceeds through a polyketide pathway, involving a series of enzymatic condensation, cyclization, and tailoring reactions nih.govnih.gov.
Directed Chemical Modifications and Derivatization Strategies
Once the aklavinone core is synthesized, further chemical modifications can be performed to create a diverse range of analogues with potentially improved biological activities. These modifications can target various functional groups on the aklavinone skeleton.
Chemical Transformations of Aklavinone and Analogues
The chemical manipulation of the aklavinone scaffold allows for the exploration of structure-activity relationships. The benzylic hydroxy group of aklavinone is a key site for modification and can be readily eliminated nih.gov. This reactivity can be harnessed to introduce new functional groups or to create anhydro-derivatives.
Enzymatic transformations can also be employed to modify the aklavinone core. For example, the transformation of Streptomyces galilaeus with the aklavinone 11-hydroxylase gene leads to the production of 11-hydroxylated aclacinomycins, demonstrating the potential of chemoenzymatic approaches to generate novel analogues nih.gov.
Synthesis of Bis-Type Anthracyclinone Derivatives
The synthesis of dimeric or "bis" derivatives of bioactive molecules is a common strategy to enhance their biological activity, potentially through multivalent interactions with their biological targets. While the direct synthesis of Bis(anhydro)aklavinone has not been explicitly reported, various strategies for the synthesis of other bis-anthracyclinone and related bis-compounds provide a blueprint for how such a molecule could be constructed.
Coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are central to the synthesis of many dimeric compounds wikipedia.orglibretexts.orgyoutube.com. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are widely used to connect two molecular fragments wikipedia.org. These reactions could theoretically be employed to couple two anhydroaklavinone units, provided suitable functionalization (e.g., halogenation or borylation) of the anhydroaklavinone monomer.
Another approach involves the use of difunctional linkers to connect two aklavinone or anhydroaklavinone molecules. For instance, the synthesis of bis-chalcones has been achieved by reacting a difunctional aldehyde with two equivalents of an appropriate ketone in a Claisen-Schmidt condensation mdpi.com. Similarly, bis-triaziquone derivatives have been synthesized by reacting a triaziridinylfluoro-1,4-benzoquinone with a dimercaptan linker nih.gov. A general procedure for preparing these bis-triaziquones involves reacting triaziridinylfluoro-1,4-benzoquinone with a dimercaptan in the presence of triethylamine, with one reported derivative being isolated in 37% yield nih.gov.
The following table provides an example of reaction conditions for the synthesis of a bis-chalcone derivative:
| Reactants | Catalyst/Solvent | Product | Yield (MW-assisted) | Reference |
| Terephthalaldehyde and 4-hydroxy-acetophenone | Microwave irradiation (100-200W) | Bis-chalcone derivative | Increased by 10-17% | mdpi.com |
Strategies for Introducing Structural Diversity on the Aklavinone Skeleton
Generating a library of structurally diverse aklavinone analogues is crucial for identifying compounds with improved therapeutic properties. Diversity-oriented synthesis (DOS) is a strategy that aims to produce a wide range of structurally distinct molecules from a common starting material or a small set of building blocks broadinstitute.orgresearchgate.net.
One approach to achieving skeletal diversity is through the use of domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For example, a domino carbopalladation reaction has been used in the flexible synthesis of anthracycline aglycone mimics beilstein-journals.org. This strategy allows for the rapid construction of complex molecular scaffolds from simple starting materials.
Combinatorial approaches, where different building blocks are systematically combined, can also be used to generate large libraries of aklavinone derivatives. This can be achieved through both chemical and biosynthetic methods. For instance, the combinatorial biosynthesis of aclacinomycin analogues has been demonstrated by manipulating the genes involved in its biosynthetic pathway nih.gov.
Biosynthetic Pathways and Engineering of Aklavinone Production
Elucidation of Aklavinone (B1666741) Biosynthetic Gene Clusters (e.g., akn region in Streptomyces galilaeus)
The genetic blueprint for aklavinone biosynthesis is encoded within a biosynthetic gene cluster (BGC). In the bacterium Streptomyces galilaeus, a notable producer of aclacinomycin A for which aklavinone is the aglycone, this cluster is referred to as the akn region. The cloning and sequencing of these genes have been fundamental to understanding how this complex molecule is assembled.
Initial efforts to isolate the aklavinone biosynthesis genes from S. galilaeus utilized probes from other known polyketide synthase (PKS) gene clusters, such as the actI and actIII genes from the actinorhodin BGC. This approach successfully identified and allowed for the mapping of the akn gene cluster. nih.gov It was discovered that the genes required for the initial steps of polyketide synthesis are located on a 3.4-kb BamHI fragment within this region. nih.govnih.gov
Subsequent sequence analysis of the akn region has provided a more detailed picture of the genes involved. In S. galilaeus ATCC 31615, a total of 12 genes have been identified as participating in the biosynthesis of aklavinone. mdpi.com The organization of these genes into a cluster allows for the coordinated regulation and expression of the enzymes required for the sequential steps of the biosynthetic pathway. The elucidation of these BGCs is a critical first step for any genetic engineering efforts aimed at modifying or improving aklavinone production.
Enzymatic Mechanisms and Tailoring Enzyme Functions in Aklavinone Biosynthesis
The construction of the aklavinone molecule from simple metabolic precursors is a multi-step process catalyzed by a series of dedicated enzymes. These can be broadly categorized into the initial polyketide synthase complex and the subsequent tailoring enzymes that modify the polyketide backbone.
The biosynthesis of aklavinone begins with the assembly of a 21-carbon decaketide chain by a type II polyketide synthase (PKS). mdpi.com This process involves the iterative Claisen condensation of one propionyl-CoA starter unit with nine malonyl-CoA extender units. mdpi.com The minimal PKS required for this assembly consists of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). mdpi.com In S. galilaeus, these essential PKS components are encoded by the genes aknB (KSα), aknC (KSβ), and aknD (ACP). mdpi.com
Following the assembly of the polyketide chain, a series of cyclization reactions occurs to form the characteristic tetracyclic ring structure of aklavinone. This process is guided by associated PKS enzymes, including a ketoreductase and an aromatase, which ensure the correct folding and cyclization of the nascent polyketide chain.
Once the initial polyketide backbone is formed and cyclized, it undergoes a series of modifications by tailoring enzymes. These enzymes are responsible for introducing specific functional groups and refining the structure to yield the final aklavinone molecule.
One of the key early modifications is the reduction of a keto group at the ninth carbon position, a reaction catalyzed by a ketoreductase. The gene aknA in S. galilaeus encodes a protein with high similarity to other known oxidoreductases and is believed to be responsible for this specific reduction. nih.gov The importance of aknA is highlighted by the fact that alterations in this gene in mutant strains of S. galilaeus disrupt aklavinone biosynthesis. nih.gov
Further modifications, including hydroxylations, oxidations, and decarboxylations, are carried out by other tailoring enzymes encoded within the akn gene cluster. These precise enzymatic transformations are critical for achieving the final, biologically active structure of aklavinone.
The structural diversity of anthracyclines beyond the basic aklavinone core is often the result of the action of additional tailoring enzymes. These enzymes can introduce a variety of chemical modifications, leading to a broad range of related compounds with potentially different biological activities.
AknX : This enzyme is an anthrone oxygenase that plays a crucial role in the biosynthesis of aklavinone in S. galilaeus. researchgate.net It is involved in catalyzing the oxidation of the second ring of the anthracycline structure, which leads to the formation of the anthraquinone (B42736) moiety that is characteristic of many anthracyclines. researchgate.net
While DnrF and RdmE are important tailoring enzymes in the biosynthesis of other anthracyclines like doxorubicin (B1662922) and rhodomycin, their direct role in the diversification of aklavinone itself is less defined. However, the study of these and other similar enzymes provides a valuable toolkit for combinatorial biosynthesis approaches.
Combinatorial Biosynthesis and Glycoengineering Approaches for Novel Analogues
The modular nature of anthracycline biosynthesis pathways, particularly the action of tailoring enzymes, presents exciting opportunities for generating novel aklavinone analogues through combinatorial biosynthesis and glycoengineering. By expressing genes from different anthracycline pathways in a heterologous host, it is possible to create new combinations of biosynthetic enzymes that can lead to the production of hybrid compounds.
Metabolic Pathway Engineering and Genetic Manipulation in Producer Strains
To improve the production of aklavinone and its derivatives, researchers have turned to metabolic pathway engineering and genetic manipulation of the producer strains. These strategies aim to optimize the flow of metabolic precursors towards aklavinone biosynthesis and to overcome regulatory bottlenecks that may limit yield.
One approach involves the use of bimodular PKSs to produce hexaketides and octaketides, which can then be further processed into aklavinone. mdpi.com More recently, a recombinant Streptomyces strain was engineered with optimized promoters and enzymes, resulting in a significant increase in aklavinone production to 15–20 mg/L. mdpi.com
The identification of numerous genomes containing gene clusters for aclacinomycin biosynthesis suggests that there is a vast, untapped potential for discovering and engineering high-level production strains. mdpi.com Furthermore, insights gained from the biosynthesis of other antibiotics in Streptomyces can be applied to further enhance the production of aklavinone and its valuable derivatives.
Formation Pathways of Bis Anhydro Aklavinone
Spontaneous Chemical Degradation from Aklavinone (B1666741) Derivatives
While direct studies detailing the spontaneous degradation of aklavinone to bis(anhydro)aklavinone are not extensively documented, the formation of analogous bis-anhydro compounds from closely related anthracycline precursors is well-established. This suggests a parallel pathway for aklavinone derivatives. The process is characterized by the loss of water molecules and, in some cases, a carboxyl group, leading to the formation of a more stable, albeit biologically inactive, aromatic structure. The inherent chemical instability of the hydroquinone (B1673460) ring system in these molecules makes them susceptible to such spontaneous transformations.
Identification as a Breakdown Product of Anthracycline Intermediates (e.g., 13-deoxycarminomycin (B1664541) and 13-deoxydaunorubicin)
Research into the biosynthesis and degradation of anthracyclines has identified bis-anhydro compounds as breakdown products of key intermediates. For instance, bis-anhydro-13-deoxycarminomycinone is a known chemical breakdown product of both 13-deoxycarminomycin and another intermediate, akrobomycin (B1664486) asm.org. Similarly, 13-deoxydaunorubicin can spontaneously decompose to form bis-anhydro-13-deoxydaunomycinone asm.org. These findings are significant as they demonstrate the propensity of anthracycline aglycones lacking a C-13 hydroxyl group to undergo double dehydration to form a bis-anhydro ring system. Given the structural similarities, it is highly probable that aklavinone, under similar conditions, can also degrade into this compound.
The following table summarizes the precursor-product relationships in the formation of bis-anhydro anthracyclinones.
| Precursor Compound | Breakdown Product |
| 13-deoxycarminomycin | Bis-anhydro-13-deoxycarminomycinone asm.org |
| Akrobomycin | Bis-anhydro-13-deoxycarminomycinone asm.org |
| 13-deoxydaunorubicin | Bis-anhydro-13-deoxydaunomycinone asm.org |
Mechanistic Insights into Dehydration and Decarboxylation Processes Leading to Anhydro-Forms
The formation of this compound and related compounds is driven by fundamental chemical reactions: dehydration and decarboxylation.
Dehydration: This process involves the elimination of two molecules of water from the aklavinone aglycone. The hydroxyl groups on the A-ring of the anthracycline structure are susceptible to acid- or base-catalyzed elimination, particularly upon heating or under non-aqueous conditions. The initial dehydration likely occurs at the C-7 position, followed by a second dehydration involving the C-9 hydroxyl group. This double dehydration results in the formation of two new double bonds, leading to a fully aromatized tetracyclic ring system characteristic of the bis-anhydro structure.
Decarboxylation: In cases where the precursor molecule contains a carboxyl group at the C-10 position, such as in 10-carboxy-13-deoxycarminomycin (B1219846), a spontaneous decarboxylation (loss of CO2) can occur asm.org. This reaction is often coupled with the initial dehydration step. The decarboxylation is facilitated by the β-keto acid-like structure of this intermediate, which readily loses carbon dioxide to form a more stable intermediate that can then undergo further dehydration to the bis-anhydro form. Akrobomycin, for example, is formed from 10-carboxy-13-deoxycarminomycin through this spontaneous decarboxylation and dehydration process asm.org.
The combination of these reactions provides a clear mechanistic pathway for the formation of bis-anhydro compounds from various anthracycline intermediates.
| Process | Description | Precursor Example |
| Dehydration | Elimination of two water molecules from the aglycone, leading to aromatization. | 13-deoxycarminomycin |
| Decarboxylation | Loss of a carboxyl group as carbon dioxide. | 10-carboxy-13-deoxycarminomycin asm.org |
Structure Activity Relationship Investigations at the Molecular Level
Correlative Studies between Structural Modifications and Molecular Interactions
The biological activity of anthracyclines, including derivatives of aklavinone (B1666741), is intricately linked to their chemical structure. Modifications to the aglycone and the sugar moieties can significantly alter their interaction with molecular targets, thereby influencing their efficacy and mechanism of action.
Research into the structure-activity relationships (SAR) of anthracycline compounds has revealed that specific functional groups and their stereochemistry play a pivotal role in molecular interactions. For instance, the presence and positioning of hydroxyl groups on the anthraquinone (B42736) ring can modulate the binding affinity and selectivity for DNA sequences. Studies on related anthracyclines have shown that alterations at various positions of the aklavinone skeleton can impact biological activity.
Enzymatic modifications of the aklavinone core, such as hydroxylation, methylation, and glycosylation, have been a key area of investigation. These modifications can affect how the molecule interacts with its cellular targets. For example, the addition of sugar residues can influence the molecule's ability to intercalate into DNA and may also play a role in its recognition by cellular transport proteins.
The table below summarizes the observed effects of certain structural modifications on the molecular interactions of aklavinone and related anthracyclines, providing insights into the potential properties of Bis(anhydro)aklavinone.
Interactive Data Table: Structure-Activity Relationships of Aklavinone Analogs
| Structural Modification | Position | Effect on Molecular Interaction | Observed Outcome |
| Hydroxylation | C-11 | Can enhance DNA binding and alter the molecule's redox potential. | Modification at this position is a key step in the biosynthesis of several potent anthracyclines. |
| Carbomethoxyl Group | C-10 | Replacement with a hydroxyl group can favor subsequent enzymatic modifications. | Influences the substrate specificity of tailoring enzymes. |
| Sugar Moieties | - | The number and type of sugar residues affect DNA binding affinity and topoisomerase II inhibition. | Trisaccharide chains can lead to more potent biological activity compared to monosaccharide derivatives. |
| Demethoxy | C-15 | Can serve as a substrate for further enzymatic modifications. | Leads to the formation of different anthracycline analogs with potentially altered activity. |
Influence of the Anthraquinone Chromophore on Molecular Recognition and Mechanism of Action
The planar tetracyclic anthraquinone chromophore is a defining feature of anthracyclines and is fundamental to their primary mechanism of action: DNA intercalation. nih.gov This aromatic system allows the molecule to insert itself between the base pairs of the DNA double helix. nih.gov This intercalation process is a critical step in the cytotoxic effects of these compounds.
Once intercalated, the anthraquinone moiety disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription. wikipedia.orgresearchgate.net This physical blockage of the DNA template interferes with the action of enzymes such as DNA and RNA polymerases.
Furthermore, the anthraquinone core is involved in the stabilization of a ternary complex between the drug, DNA, and the enzyme topoisomerase II. nih.gov By trapping this complex, the enzyme is prevented from re-ligating the DNA strands that it has cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. The electronic properties of the anthraquinone system are also crucial for the generation of reactive oxygen species (ROS) through redox cycling, which represents an additional mechanism of cellular damage.
The specific interactions between the anthraquinone chromophore and the DNA base pairs are governed by van der Waals forces and pi-pi stacking interactions. The planarity of the ring system is essential for effective intercalation, and any structural modifications that disrupt this planarity can significantly reduce the DNA binding affinity and, consequently, the biological activity of the compound.
Advanced Research Methodologies in Aklavinone Chemistry
Application of Mass Spectrometry-Based Glycoproteomics in Glycosylation Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of post-translational modifications, including glycosylation, which is a critical step in the biosynthesis of many active anthracyclines derived from aklavinone (B1666741). researchgate.net While aklavinone itself is an aglycone, its derivatives are glycosylated, and MS-based glycoproteomics provides powerful tools to analyze these structures. This approach allows for the identification of glycan structures and their specific attachment sites on the aglycone. nih.gov
In a typical glycoproteomic workflow, glycoproteins or glycopeptides are enriched from complex biological samples. nih.gov Subsequent MS analysis can be performed on intact glycopeptides or on glycans that have been released from the aglycone. nih.gov Different fragmentation techniques are employed within the mass spectrometer to yield detailed structural information. Collision-induced dissociation (CID) is effective for sequencing the peptide backbone but often leads to the loss of the fragile glycan structure. nih.gov In contrast, electron-based fragmentation methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are preferred for glycopeptide analysis because they tend to cleave the peptide backbone while leaving the glycan structure intact, thus preserving the site of glycosylation. nih.gov
Higher-energy collisional dissociation (HCD) generates characteristic oxonium ions that can help identify the monosaccharide composition of the glycan. mdpi.com A combination of methods, such as activating precursor ions with HCD and then subjecting specific fragments to ETD (a technique known as EThcD), can provide comprehensive data on both the peptide sequence and the glycan structure. nih.gov These advanced MS strategies are indispensable for characterizing the diverse glycosylation patterns of aklavinone derivatives, which directly impact their biological activity.
Table 1: Mass Spectrometry Fragmentation Techniques in Glycosylation Analysis
| Technique | Primary Application in Glycoproteomics | Information Yielded |
|---|---|---|
| Collision-Induced Dissociation (CID) | Peptide sequencing | Provides information on the amino acid sequence but can lead to loss of glycan structure. nih.gov |
| Higher-Energy Collisional Dissociation (HCD) | Glycan composition analysis | Generates oxonium reporter ions indicative of specific monosaccharides. mdpi.com |
| Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) | Glycosylation site localization | Cleaves the peptide backbone while preserving the labile glycan structure attached to it. nih.gov |
Utilization of Genetic Engineering and Molecular Biology for Biosynthetic Pathway Dissection
The biosynthesis of aklavinone is a complex process orchestrated by a cluster of genes, primarily in Streptomyces species. mdpi.com Genetic engineering and molecular biology techniques have been pivotal in dissecting this intricate pathway. The aklavinone biosynthetic gene cluster encodes a type II polyketide synthase (PKS), which is responsible for assembling the polyketide backbone of the molecule. mdpi.comresearchgate.net
The minimal PKS required for this process consists of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). mdpi.com This complex catalyzes the iterative Claisen condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form the initial poly-β-ketone intermediate. mdpi.com Following the assembly of the polyketide chain, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), and aromatases (ARO), modify and fold the intermediate into the characteristic tetracyclic aromatic structure of aklavinone. mdpi.com
Researchers utilize several molecular biology strategies to elucidate the function of individual genes within the cluster. Systematic gene inactivation, or "knockout" experiments, where a specific gene is deleted or disrupted, allows for the identification of its role based on the accumulation of biosynthetic intermediates or the absence of the final product. researchgate.netnih.gov Conversely, heterologous expression, which involves transferring genes from the producing organism into a more easily manipulated host like E. coli or other Streptomyces species, can be used to confirm the function of specific enzymes. nih.gov These approaches have been instrumental in assigning functions to the various enzymes involved in the pathway and have paved the way for engineered biosynthesis of novel anthracycline analogs. mdpi.comnih.gov
Table 2: Key Genes in the Aklavinone Biosynthetic Cluster of S. galilaeus
| Gene/Enzyme Class | Function in Biosynthesis |
|---|---|
| Minimal PKS (KSα, KSβ, ACP) | Assembles the initial polyketide chain from propionyl-CoA and malonyl-CoA. mdpi.com |
| Ketoreductases (KR) | Reduce specific keto groups on the polyketide intermediate. mdpi.com |
| Aromatases (ARO) | Catalyze aromatization reactions of the cyclic intermediates. mdpi.com |
| Cyclases (CYC) | Mediate the cyclization of the polyketide chain to form the tetracyclic ring structure. mdpi.com |
Chromatographic Separations for Isolation and Purification of Complex Mixtures
The isolation and purification of aklavinone and its derivatives from fermentation broths or reaction mixtures present a significant challenge due to the presence of numerous structurally similar compounds. Chromatographic techniques are essential for achieving the high purity required for structural elucidation and biological testing.
Column chromatography, often using silica (B1680970) gel or other solid supports, is a fundamental technique for the initial separation of compounds from a crude extract. mdpi.com The choice of solvent system (mobile phase) is critical and is often optimized using thin-layer chromatography (TLC) to achieve differential migration of the target compounds based on their polarity. mdpi.com
For more challenging separations, High-Speed Counter-Current Chromatography (HSCCC) offers a significant advantage. mdpi.comnih.gov HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. mdpi.com This technique relies on partitioning compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation and is guided by the partition coefficient (K) of the target compounds. nih.gov An optimal K value, typically between 0.5 and 2, ensures efficient separation. nih.gov HSCCC has been successfully applied to the preparative isolation of various natural products, including anthraquinones, yielding high-purity compounds. mdpi.com
Following initial purification, High-Performance Liquid Chromatography (HPLC) is commonly used as a final polishing step and for assessing the purity of the isolated compounds. mdpi.com
Table 3: Comparison of Chromatographic Techniques for Aklavinone Isolation
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Adsorption on a solid phase | Rapid, simple, small sample requirement | Method development for column chromatography, reaction monitoring. mdpi.com |
| Column Chromatography (CC) | Adsorption on a solid phase | Scalable for preparative separation | Initial fractionation of crude extracts. mdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | No solid support (no irreversible adsorption), high sample loading capacity, high recovery. mdpi.comnih.gov | Purification of target compounds from complex mixtures. mdpi.com |
Future Research Trajectories and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Complex Anhydro-Aklavinone (B1223040) Analogues
The generation of novel anthracycline analogues hinges on the ability to create complex derivatives that are not readily accessible through natural biosynthetic pathways. Future research is focused on developing highly efficient and stereoselective synthetic strategies. This includes leveraging modern organic synthesis methods, such as metal-catalyzed cross-coupling reactions and cycloadditions, to build upon the core aklavinone (B1666741) framework. mdpi.com The development of modular synthetic routes would enable the systematic modification of different parts of the molecule, allowing for the creation of extensive libraries of anhydro-aklavinone analogues for biological screening. A key goal is to devise pathways that are both high-yielding and scalable, facilitating the production of promising compounds for preclinical evaluation.
Comprehensive Elucidation of Uncharacterized Enzymatic Steps in Anthracycline Biosynthesis
The biosynthesis of anthracyclines is a multi-stage process involving numerous enzymes that construct and tailor the polyketide backbone. frontiersin.org While the general pathway is understood, several enzymatic steps remain uncharacterized or their mechanisms are not fully elucidated. Future research will involve detailed biochemical and structural studies of these enzymes, such as glycosyltransferases, hydroxylases, and methyltransferases, which are responsible for the final structure of the anthracycline. oup.comnih.gov For instance, understanding the precise substrate specificity of tailoring enzymes like RdmE (aklavinone-11-hydroxylase) can inform efforts to produce hybrid anthracyclines. oup.comnih.gov Unraveling these details is crucial for harnessing the full potential of combinatorial biosynthesis, where genes from different producer strains are combined to create novel compounds. nih.govresearchgate.net
Table 1: Key Enzymes in Aklavinone Modification
| Enzyme Name | Gene | Function | Organism Source |
| Aklavinone-11-hydroxylase | RdmE | Catalyzes hydroxylation at C-11 of aklavinone | Streptomyces purpurascens |
| Aclacinomycin methyl esterase | RdmC | Removes the methyl group from C-15 of aclacinomycin T | Streptomyces purpurascens |
| Aclacinomycin-10-hydroxylase | RdmB | Adds a hydroxyl group at C-10 | Streptomyces purpurascens |
| Doxorubicin (B1662922) C-14 hydroxylase | DoxA | Key tailoring enzyme in doxorubicin biosynthesis | Streptomyces peucetius |
| Aclacinomycin oxidoreductase | AknOx | Catalyzes modifications of the terminal sugar residue | Streptomyces galilaeus |
This table is generated based on data from cited research articles. oup.comfrontiersin.orgnih.govnih.gov
Rational Design of Aklavinone-Derived Molecular Architectures via Computational Chemistry
Computational chemistry offers a powerful toolkit for the rational design of new drug candidates, moving beyond traditional trial-and-error screening. Future research will increasingly apply these methods to the aklavinone scaffold. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the aklavinone structure will affect its interaction with biological targets, like topoisomerase II and DNA. nih.govrsc.org These in silico studies can guide the synthesis of analogues with enhanced binding affinity or novel mechanisms of action. By simulating interactions at the molecular level, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. rsc.org
Exploration of Non-Canonical Biosynthetic and Chemical Modifications for Structural Diversification
Structural diversification is key to discovering next-generation anthracyclines. This can be achieved by exploring both biosynthetic and chemical modification strategies that go beyond the known tailoring reactions.
Biosynthetic Engineering : This involves introducing genes from entirely different natural product pathways into an aklavinone-producing host. frontiersin.org For example, incorporating cyclases from angucycline biosynthesis has been shown to redirect the anthracycline pathway to produce completely different polyketide structures. researchgate.net This "pathway engineering" approach can generate unprecedented molecular frameworks.
Glycodiversification : The sugar moieties attached to the aklavinone core are critical for biological activity. Future work will focus on the enzymatic synthesis of novel deoxysugars and their attachment using engineered glycosyltransferases. acs.org This can alter the compound's solubility, cell permeability, and target interactions.
Chemical Modification : Post-fermentation chemical modifications provide another avenue for diversification. Techniques can be developed to add new functional groups, alter stereochemistry, or create conjugates by linking the aklavinone core to other pharmacophores, potentially leading to multi-target drugs. doi.org
Through these combined approaches, the foundational structure of aklavinone can be leveraged to create a new generation of complex molecules with significant therapeutic potential.
Q & A
Q. How is Bis(anhydro)aklavinone structurally characterized in natural product research?
Structural characterization involves acid hydrolysis followed by TLC to separate aglycones and sugar moieties, with comparisons to standards like aklavinone and rhodomycinone derivatives. NMR and mass spectrometry further confirm stereochemistry and molecular mass. For purity assessment, HPLC with UV/Vis detection is critical, especially for distinguishing closely related anthracyclinones .
Q. What are the primary biosynthetic pathways leading to this compound in Streptomyces species?
this compound derives from type II polyketide synthases (PKS), where starter units (e.g., propionyl-CoA or acetyl-CoA) initiate chain elongation. Key enzymes, such as ketoreductases (e.g., AknA), catalyze keto-group reduction at specific carbon positions. Gene clusters like aknA in Streptomyces galilaeus are essential, as shown by knockout studies disrupting aklavinone production .
Q. Which spectroscopic and chromatographic methods are essential for analyzing this compound derivatives?
TLC is used for preliminary aglycone identification post-hydrolysis, while HPLC resolves complex mixtures of glycosylated derivatives. NMR (¹H, ¹³C, and 2D experiments) provides structural details, and high-resolution mass spectrometry (HRMS) confirms molecular formulas. Comparative analysis with literature data is mandatory for validation .
Q. What criteria are used to assess the purity and identity of this compound in experimental settings?
Purity is assessed via HPLC (≥95% peak area), while identity is confirmed through NMR chemical shifts, HRMS data, and congruence with published spectroscopic profiles. For novel derivatives, X-ray crystallography or enzymatic digestion may be required .
Q. How should researchers design experiments to investigate the bioactivity of this compound derivatives?
Use standardized bioassays (e.g., antimicrobial disk diffusion, cytotoxicity assays) with positive/negative controls. Structure-activity relationship (SAR) studies require systematic variation of functional groups (e.g., hydroxylation patterns) and comparative bioactivity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed biosynthetic mechanisms of this compound?
Isotopic labeling (e.g., ¹³C-acetate) tracks carbon flux during polyketide assembly. Gene complementation in mutant strains (e.g., S. galilaeus H061) and in vitro enzyme assays (e.g., AknA activity) clarify ambiguous steps. Comparative genomics of related gene clusters (e.g., snoD in nogalamycin biosynthesis) also resolves pathway discrepancies .
Q. What genetic engineering approaches are used to study this compound production in mutant Streptomyces strains?
Gene knockout via homologous recombination disrupts target genes (e.g., aknA), while plasmid-borne complementation restores function. Heterologous expression in optimized hosts (e.g., S. coelicolor) coupled with LC-MS monitoring identifies pathway bottlenecks .
Q. How do ketoreductase enzymes influence the stereochemical outcomes in this compound biosynthesis?
AknA, a short-chain dehydrogenase/reductase (SDR), reduces the C-9 ketone to a secondary alcohol. Site-directed mutagenesis of conserved residues (e.g., Gly-Xaa-Gly motif) and computational docking of NADPH cofactors reveal substrate-binding specificity. Enzyme kinetics (Km, Vmax) further differentiate catalytic efficiency among homologs .
Q. What strategies are effective in optimizing heterologous expression systems for this compound biosynthesis genes?
Codon optimization for expression hosts, promoter engineering (e.g., ermE), and modular vector design (e.g., BAC libraries) enhance gene cluster expression. Co-culturing with regulatory gene-bearing strains or adding pathway-specific inducers (e.g., Mg²⁺) can boost yield .
Q. What computational tools are employed to model the enzymatic reactions in this compound formation?
Molecular dynamics simulations (e.g., GROMACS) predict enzyme-substrate interactions, while phylogenetic analysis (MEGA software) identifies conserved catalytic domains. Tools like SWISS-MODEL generate 3D homology structures for docking studies (AutoDock Vina) .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR/HPLC data with gene expression profiles (RT-qPCR) and enzyme activity assays to resolve structural or biosynthetic ambiguities .
- Experimental Design : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) and use PICO frameworks to define variables (e.g., "How does aknA deletion impact aklavinone yield?") .
- Literature Integration : Prioritize primary sources (e.g., Journal of Antibiotics) for biosynthesis mechanisms and avoid non-peer-reviewed platforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
